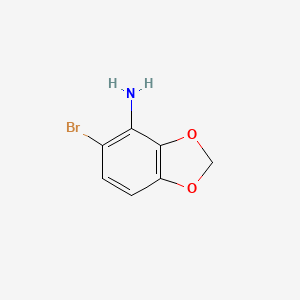

![molecular formula C14H9BrN2O B3032794 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 52236-69-8](/img/structure/B3032794.png)

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Overview

Description

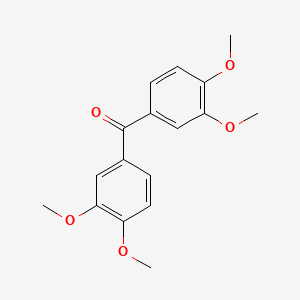

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H9BrN2 . The compound has a molecular weight of 273.13 .Chemical Reactions Analysis

The compound is part of the imidazopyridine class of fused bicyclic 5–6 heterocycles . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 216-220°C . Its SMILES string representation is Brc1ccc(cc1)-c2cn3ccccc3n2 .Scientific Research Applications

Synthesis Techniques and Chemical Reactions

One-Pot Synthesis Routes : Efficient one-pot synthesis methods for various imidazo[1,2-a]pyridine derivatives have been developed, utilizing sequential reactions like Sonogashira coupling and alkyne-carbonyl metathesis. This approach is applicable to a range of functional groups, yielding good to excellent results (Baig et al., 2017).

Aqueous and Silver-Catalyzed Syntheses : Innovative syntheses in aqueous environments and using silver catalysts have been reported for the creation of imidazo[1,2-a]pyridine-3-carbaldehydes. These methods offer moderate to good yields and highlight the versatility of synthesis techniques (Mohan et al., 2013).

Heterocyclic Compound Synthesis : The synthesis of various heterocyclic rings containing the imidazo[1,2-a]pyrimidine moiety has been achieved. This includes processes like Vilsmeier-Haack reaction and thiosemicarbazone cyclization, demonstrating the compound's utility in creating complex molecular structures (Rehan et al., 2021).

Biological Activity Studies : Studies have focused on synthesizing and evaluating the biological activities of new imidazo[1,2-a]pyridine derivatives. These investigations are crucial for understanding the potential applications of these compounds in medical and biological fields (Al-lami, 2018).

Anti-corrosion and Anti-microbial Applications

Anti-corrosion Properties : Certain derivatives of imidazo[1,2-a]pyridine have shown promising anti-corrosion activities. This suggests potential applications in materials science and engineering to prevent corrosion in various environments (Rehan et al., 2021).

Antimicrobial Activities : Some imidazo[1,2-a]pyridine derivatives have demonstrated strong activity against bacterial and fungal strains. These findings open the door for potential applications in pharmaceuticals and antimicrobial treatments (Al-lami & Mahmoud, 2018).

Catalytic and Chemical Properties

Catalytic Activities : Imidazo[1,2-a]pyridine derivatives have been evaluated for their effectiveness as catalysts in various chemical reactions. This research provides insights into their potential utility in industrial and laboratory chemical processes (Saddik et al., 2012).

Chemical Reaction Innovations : The compound has been involved in the development of novel chemical reactions, such as microwave-assisted synthesis and regioselective cascade reactions. These studies contribute to advancing synthetic chemistry techniques and methodologies (Zhang & Jiang, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of this compound could involve further exploration of its applications in these fields.

Properties

IUPAC Name |

2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVIQJUAXUCPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373738 | |

| Record name | 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52236-69-8 | |

| Record name | 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B3032716.png)

![3-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-2-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B3032721.png)

![3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B3032722.png)